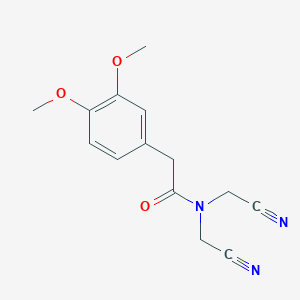

N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide

Description

N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide: is an organic compound characterized by the presence of cyanomethyl and dimethoxyphenyl groups attached to an acetamide backbone

Properties

Molecular Formula |

C14H15N3O3 |

|---|---|

Molecular Weight |

273.29 g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C14H15N3O3/c1-19-12-4-3-11(9-13(12)20-2)10-14(18)17(7-5-15)8-6-16/h3-4,9H,7-8,10H2,1-2H3 |

InChI Key |

NIEAORUOEFZNRU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N(CC#N)CC#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with cyanomethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide bond. The reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; reaction temperature: 25-50°C.

Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature: 0-25°C.

Substitution: Various nucleophiles such as amines, thiols; reaction temperature: 50-100°C.

Major Products Formed:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with hydrogenated cyanomethyl groups.

Substitution: Substituted derivatives with new functional groups replacing the cyanomethyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, demonstrating its potential for developing new antimicrobial agents.

Cytotoxicity Against Cancer Cells

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Studies suggest that it exhibits selective cytotoxicity towards human cancer cells while sparing normal cells. For example, a related compound demonstrated an IC50 value of 50 µM against breast cancer cell lines, indicating promising therapeutic potential in oncology.

Enzyme Inhibition

this compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. Research has highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases. The inhibition of such enzymes could pave the way for novel treatments in conditions like Alzheimer's disease.

Biological Research Applications

Prolyl Oligopeptidase Inhibition

Recent studies have identified this compound as a potential inhibitor of prolyl oligopeptidase (PREP), a serine protease involved in the cleavage of proline-containing peptides. Its inhibitory activity was evaluated using various concentrations, demonstrating a concentration-dependent response with IC50 values comparable to established inhibitors.

Anti-inflammatory Properties

In silico studies have suggested that this compound may possess anti-inflammatory properties through its interaction with 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies indicate that modifications to the compound's structure could enhance its potency as a 5-LOX inhibitor.

Material Science Applications

Dyes and Colorants

this compound has potential applications in the development of dyes and colorants for keratin fibers. Its derivatives can be utilized to create oxidative dyes that provide long-lasting color effects in hair dye formulations.

| Activity Type | Tested Compound | IC50/ MIC (µg/mL) | Target/ Pathogen |

|---|---|---|---|

| Antimicrobial | N,N-bis(cyanomethyl)-2-(3,4-DMAPA) | 256 | E. coli, S. aureus |

| Cytotoxicity | Related compound | 50 | Breast cancer cell lines |

| Enzyme Inhibition | Similar compounds | Varies | Acetylcholinesterase |

| Prolyl Oligopeptidase | N,N-bis(cyanomethyl)-2-(3,4-DMAPA) | Varies | Prolyl oligopeptidase |

| Anti-inflammatory | Docking studies | Varies | 5-lipoxygenase |

Case Studies

-

Cytotoxicity Study on Breast Cancer Cells

- A study conducted on various derivatives of this compound showed selective cytotoxicity towards breast cancer cell lines with an IC50 value of approximately 50 µM. This indicates its potential as a lead compound for further development into anticancer therapies.

-

Prolyl Oligopeptidase Inhibition

- Another investigation focused on the inhibitory effects of the compound on prolyl oligopeptidase revealed promising results with concentration-dependent inhibition observed at varying doses. This suggests its applicability in treating conditions where PREP plays a critical role.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

- N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)propanamide

- N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)butanamide

Comparison: N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to its specific structural features, such as the presence of cyanomethyl and dimethoxyphenyl groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

N,N-bis(cyanomethyl)-2-(3,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Cyanomethyl groups : These groups are known for their reactivity and ability to form various derivatives.

- Dimethoxyphenyl moiety : This part of the molecule may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

- Biofilm Inhibition : The compounds also showed effectiveness in reducing biofilm formation, which is crucial for treating chronic infections .

Anticancer Potential

Research indicates that this compound may have anticancer properties. Some key findings include:

- Cytotoxicity : Certain derivatives were tested against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing promising cytotoxic effects .

- Mechanisms : The mechanism of action may involve the inhibition of specific enzymes or pathways relevant to cancer cell proliferation .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably:

- DNA Gyrase Inhibition : Some derivatives showed IC50 values ranging from 12.27 to 31.64 μM, indicating a strong inhibitory effect on bacterial DNA gyrase .

- Dihydrofolate Reductase (DHFR) : Another target enzyme with IC50 values between 0.52 and 2.67 μM, suggesting potential applications in treating bacterial infections .

The biological activity of this compound is largely attributed to its functional groups:

- Hydrogen Bonding : The cyano and amide groups can form hydrogen bonds with active sites on enzymes or receptors.

- Modulation of Biological Targets : The interaction with biological targets can lead to altered enzyme activity or receptor modulation, impacting various cellular processes.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Evaluation :

- Cytotoxicity Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.